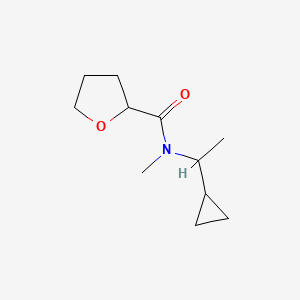![molecular formula C11H18N2O B7516737 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MP-10, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MP-10 has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in the brain.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves its high affinity for the dopamine transporter. This compound selectively blocks dopamine uptake, leading to an increase in the concentration of dopamine in the synapse. This increase in dopamine concentration can lead to changes in behavior, cognition, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to increase the release of dopamine in the brain, leading to an increase in dopamine concentration in the synapse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its high affinity for the dopamine transporter. This allows researchers to selectively block dopamine uptake and study the role of dopamine in the brain. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have a number of side effects, including hyperthermia and cardiovascular effects. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of new compounds that have a higher affinity for the dopamine transporter and fewer side effects. Another area of research is the study of the long-term effects of this compound on behavior, cognition, and addiction. Additionally, this compound could be used to study the role of dopamine in a variety of neurological disorders, including Parkinson's disease and schizophrenia. Overall, this compound has the potential to be a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders.
Synthesemethoden
The synthesis of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 2-methylpiperidine with 3-methyl-5-formyl-1,2-oxazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography. This method has been described in detail in the literature and has been used to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of this compound is in the study of the dopamine transporter. This compound has a high affinity for the dopamine transporter and can be used to selectively block dopamine uptake, allowing researchers to study the role of dopamine in the brain. This compound has also been used to study the effects of dopamine on behavior, cognition, and addiction.
Eigenschaften
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-11(14-12-9)8-13-6-4-3-5-10(13)2/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZQMYKXUKUHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)
![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)






![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)

